molecular formula C13H10N2O2 B5769337 furan-2-yl-(2-methylbenzimidazol-1-yl)methanone

furan-2-yl-(2-methylbenzimidazol-1-yl)methanone

Cat. No.: B5769337
M. Wt: 226.23 g/mol
InChI Key: ZEQJLERROYRVNG-UHFFFAOYSA-N
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Description

Furan-2-yl-(2-methylbenzimidazol-1-yl)methanone is a compound that combines the structural features of furan and benzimidazole. Furan is a heterocyclic organic compound characterized by a five-membered aromatic ring with one oxygen atom. Benzimidazole is another heterocyclic compound, consisting of a fused benzene and imidazole ring. The combination of these two moieties results in a compound with unique chemical and biological properties.

Properties

IUPAC Name

furan-2-yl-(2-methylbenzimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-9-14-10-5-2-3-6-11(10)15(9)13(16)12-7-4-8-17-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQJLERROYRVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl-(2-methylbenzimidazol-1-yl)methanone typically involves the condensation of furan derivatives with benzimidazole derivatives. One common method involves the reaction of 2-methylbenzimidazole with furan-2-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl-(2-methylbenzimidazol-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Furan-2-yl-(2-methylbenzimidazol-1-yl)methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of furan-2-yl-(2-methylbenzimidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms. This inhibition is often due to the compound’s ability to bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-yl-(2-methylbenzimidazol-1-yl)methanone is unique due to the combination of the furan and benzimidazole moieties, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components .

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